Lycopene is a natural pigment belonging to the carotenoid family, primarily responsible for the red color of tomatoes and other fruits. It is a symmetrical tetraterpene, consisting entirely of carbon and hydrogen, with the chemical formula . Lycopene is derived from eight isoprene units and features a long, flat structure due to its 11 conjugated double bonds, which contribute to its deep red hue. The predominant form found in nature is all-trans-lycopene, although various cis-isomers exist due to isomerization processes triggered by heat and light exposure .
Lycopene's primary function lies in its antioxidant activity. The conjugated double bonds within its structure allow it to scavenge free radicals, unstable molecules that damage cells []. This free radical scavenging might contribute to potential health benefits, including reducing the risk of chronic diseases like cancer and heart disease []. Additionally, lycopene may interact with other cellular processes, but further research is needed to fully understand its mechanism of action [].
Lycopene is a potent antioxidant, meaning it can neutralize free radicals, unstable molecules that damage cells and contribute to various chronic diseases. Its unique structure, containing multiple conjugated double bonds, allows it to effectively scavenge free radicals, quenching their reactivity and preventing their harmful effects []. Studies have shown that lycopene can significantly increase the activity of antioxidant enzymes, further bolstering cellular defenses against oxidative stress [].
Due to its antioxidant properties, researchers have investigated lycopene's potential role in preventing or managing various chronic diseases:
Beyond its potential health benefits, lycopene is also being explored in other research areas, such as:
Lycopene exhibits significant biological activities, particularly as an antioxidant. It has been shown to quench singlet oxygen more effectively than other carotenoids, making it a potent protector against oxidative stress. Clinical studies suggest that lycopene may reduce the risk of certain cancers, particularly prostate cancer, and may have cardiovascular benefits by improving lipid profiles and reducing inflammation . Its bioavailability varies; processed tomato products typically enhance absorption compared to raw tomatoes due to the breakdown of cell walls .
Lycopene can be synthesized both naturally and synthetically:
Lycopene has diverse applications across various fields:
Studies have indicated that lycopene interacts with various biological systems:
Lycopene shares structural similarities with other carotenoids but possesses unique characteristics that set it apart. Here are some comparable compounds:
Compound | Structure Type | Unique Features |
---|---|---|
Beta-Carotene | Tetraterpene | Precursor of vitamin A; provitamin activity |
Astaxanthin | Carotenoid | Strong antioxidant; found in marine organisms |
Zeaxanthin | Carotenoid | Important for eye health; found in green leafy vegetables |
Lutein | Carotenoid | Associated with eye health; found in spinach |
While beta-carotene can be converted into vitamin A, lycopene does not have this capability but is recognized for its superior antioxidant properties. Astaxanthin is noted for its potency as an antioxidant but differs structurally from lycopene .
The plant-specific poly-cis pathway converts geranylgeranyl pyrophosphate (GGPP) to all-trans-lycopene through sequential desaturation and isomerization reactions (Fig. 1). Phytoene synthase (PSY) catalyzes the condensation of two GGPP molecules into 15-cis-phytoene [1] [2]. This colorless compound undergoes four desaturation steps mediated by phytoene desaturase (PDS) and ζ-carotene desaturase (ZDS), interspersed with isomerization by ζ-carotene isomerase (ZISO) and prolycopene isomerase (CrtISO) [1]. The pathway produces three cis-intermediates: 9,15,9’-tri-cis-ζ-carotene, 7,9,7’,9’-tetra-cis-neurosporene, and 7,9,9’-tri-cis-lycopene before CrtISO generates all-trans-lycopene [1] [2]. Light exposure compensates for ZISO deficiency by photoisomerizing 9,9’-di-cis-ζ-carotene [1], demonstrating environmental modulation of this pathway.
Functional studies using virus-induced gene silencing (VIGS) in tomato fruits revealed three enzymatic modules [1]:
Unexpectedly, CrtISO-Like1/2 enzymes metabolize all-trans-ζ-carotene, suggesting side pathways regulating flux [1].
Lycopene biosynthesis in fruits is spatiotemporally regulated by:
Compartmentalization within plastid membranes enables substrate channeling between enzymes. Silencing PDS upregulates ZISO 3.2-fold, while ZDS suppression induces CrtISO 4.7-fold, indicating co-regulated modules [1]. This suggests physical interactions forming a "metabolon" that minimizes intermediate diffusion.
Bacteria employ a streamlined pathway using CrtI phytoene desaturase, which directly converts 15-cis-phytoene to all-trans-lycopene without discrete isomerases [2] [3]. Pantoea ananatis CrtI performs four desaturations and two isomerizations in a single active site, generating 3.4 mg/g DCW lycopene [3]. Structural studies reveal a substrate-binding tunnel accommodating cis-trans isomerization during desaturation [3].
Saccharomyces cerevisiae platforms combine plant and bacterial pathways:
Recent advancements include:
While plants and microbes share GGPP→phytoene→lycopene carbon backbone synthesis, critical divergences exist:
Feature | Plants | Bacteria |
---|---|---|
Phytoene desaturation | PDS + ZISO + ZDS | CrtI |
Isomerization steps | 4 (enzymatic) | 2 (CrtI-mediated) |
Subcellular organization | Plastid metabolons | Cytosolic complexes |
Regulatory mechanisms | Transcriptional + post-transcriptional [4] | Constitutive expression |
Carotenogenesis from geranylgeranyl diphosphate proceeds through a conserved sequence of reactions mediated by nuclear‐encoded plastid or bacterial genes. Table 1 summarizes the principal loci whose activity is indispensable for lycopene formation.
Gene symbol | Representative organism | Encoded enzyme | Mutation or over-expression phenotype | Reference |
---|---|---|---|---|
PSY1 | Solanum lycopersicum | Phytoene Synthase 1 | Null allele W180* abolishes lycopene, yielding yellow flesh [1] | 30 |
PSY2 | Solanum lycopersicum | Phytoene Synthase 2 | Maintains leaf carotenoids; knock-out leaves fruit phenotype unchanged [2] | 25 |
PSY3 | Solanum lycopersicum | Phytoene Synthase 3 | Stress-induced root isoform; silencing has minor effect on fruit lycopene [3] [2] | 1 |
PDS | Solanum lycopersicum | Phytoene Desaturase | Silencing blocks phytoene desaturation and prevents lycopene build-up [3] | 1 |
ZISO | Solanum lycopersicum | ζ-Carotene Isomerase | Virus-induced silencing causes ζ-carotene accumulation and orange phenotype [3] | 1 |
CRTISO | Arabidopsis thaliana | Carotenoid Isomerase | ccr2 mutant accumulates prolycopene; SDG8 rescues via histone methylation [4] | 26 |
crtE1/crtE2 | Azospirillum brasilense | Geranylgeranyl Pyrophosphate Synthases | Sigma-factor cascades boost carotenoid pool when over-expressed [5] | 10 |
ispA | Escherichia coli | Farnesyl Pyrophosphate Synthase | Over-expression increases lycopene 13.5% [6] | 12 |
idi | Escherichia coli | Isopentenyl Diphosphate Isomerase | Chromosomal integration elevates lycopene 2.28-fold [7] | 17 |
Lycopene accumulation is transcriptionally orchestrated by both ripening‐specific and stress-responsive regulators.
Transcriptional enhancers include the CArG box, CWGTT MYB motif, and stress-inducible ECF sigma-factor sites that collectively integrate developmental, hormonal, and environmental inputs [10] [8].
Histone modifications and cytosine methylation dynamically modulate carotenoid gene accessibility.
Epigenetic regulator | Molecular mark | Direct target | Effect on lycopene | Reference |
---|---|---|---|---|
SET DOMAIN GROUP 8 histone methyltransferase | Trimethyl-H3Lys4 | CRTISO promoter | Loss of SDG8 suppresses CRTISO and lowers lycopene [4] [11] | 26 |
Solanum lycopersicum DNA demethylase 2 | CpG demethylation | RIPENING INHIBITOR and ethylene pathway genes | CRISPR knock-out stalls lycopene accumulation and delays ripening [12] [13] | 22 |
Solanum lycopersicum Methyltransferase 1 | DNA methylation maintenance | Ethylene and carotenoid genes | Knock-out up-regulates ripening-related loci including Phytoene Synthase 1 [14] | 19 |
1-Methylcyclopropene treatment | Promotes hypermethylation | LeEIN3 CpG island | Inhibits ethylene signaling and suppresses lycopene pigmentation [15] | 14 |
Phytoene Synthase condenses two geranylgeranyl diphosphate molecules into 15-cis phytoene in a manganese-dependent reaction [16]. Three tomato isoforms exhibit organ specialization: fruit‐specific Phytoene Synthase 1, photosynthetic Phytoene Synthase 2, and stress-responsive Phytoene Synthase 3 [2]. A P192L missense mutation in Phytoene Synthase 1 delays lycopene build-up by retarding phytoene formation [1], whereas substitution of catalytic aspartates D47/D51 in Haloferax volcanii Phytoene Synthase diminishes carotenoid yield [17].
Plant Phytoene Desaturase sequentially introduces four double bonds; its bacterial counterpart CRTI performs the entire desaturation–isomerization sequence in one step [18]. The 2.35 Å CRTI crystal structure (PDB 4DGK) reveals a flavoprotein Rossmann fold accommodating flavin adenine dinucleotide and employing oxygen or quinones as terminal electron acceptors [19] [18].
Carotenoid Isomerase converts tetra-cis prolycopene into all-trans lycopene through half-site recognition of the symmetrical substrate [20]. Reduced flavin in Carotenoid Isomerase drives a non-redox cis–trans isomerization analogous to Isopentenyl Diphosphate Isomerase-2 [21]. In vitro assays demonstrate dependence on membrane-bound redox chains, with NADH accelerating isomerization [20].
Key structural insights are summarized in Table 2.
Enzyme | PDB ID | Prosthetic group | Catalytic residues | Structural highlight | Reference |
---|---|---|---|---|---|
Phytoene Desaturase CRTI | 4DGK | Flavin adenine dinucleotide | His152, Tyr213 | Amphipathic surface anchors protein at the membrane–lipid interface [18] | 23 |
Carotenoid Isomerase | Modelled (homology) | Reduced flavin adenine dinucleotide | Lys287, Asp295 | Dinucleotide binding loop homologous to Protoporphyrinogen Oxidoreductase [21] | 40 |
Phytoene Synthase 1 | — (ab initio) | Mn²⁺ | DXDD motif (Asp47, Asp51, Asp110) | Hydrophobic flap gates substrate channeling; D47A abolishes activity [22] [17] | 31 |
Solanum lycopersicum Phytoene Desaturase | — | Flavin adenine dinucleotide | Cys254 (cofactor tether) | Membrane association requires lipidic substrate environment [3] | 1 |
Stoichiometric modeling and perturbation studies identify bottlenecks across kingdoms.
Host system | Rate‐limiting intervention | Fold change in lycopene titer | Reference |
---|---|---|---|
Escherichia coli MVA pathway | Over-express mvaD | 1.61-fold increase [6] | 12 |
Escherichia coli engineered strain | Triple gene knockout gdhA, aceE, sucA | 1.40-fold increase [23] | 16 |
Haloferax volcanii | Phytoene Synthase over-expression | 1.78-fold increase in bacterioruberin [17] | 33 |
Yarrowia lipolytica | Flux Balance Analysis guided supplementation of Fe²⁺, biotin | 1.27-fold increase [24] | 11 |
Flux Balance Analysis underpins rational medium design by reallocating carbon from biomass to isoprenoid nodes [24]. In prokaryotes, removal of competing succinyl-CoA and glutamate branches liberates precursors for lycopene [23].
Geranylgeranyl diphosphate supply limits lycopene only when Isopentenyl Diphosphate Isomerase or Farnesyl Pyrophosphate Synthase activities are saturated. Integrating Isopentenyl Diphosphate Isomerase into the Escherichia coli chromosome boosted precursor flux and doubled lycopene yield while improving growth 147% [7]. In plastids, Phytoene Synthase over-expression raises geranylgeranyl diphosphate demand; plastidial 1-Deoxy-D-Xylulose 5-Phosphate reductoisomerase up-regulation has been leveraged in Golden Rice to balance the flux toward phytoene [25].